trihydroxy(11B)borane
Overview
Description
trihydroxy(11B)borane, also known as hydrogen borate-11B, is a weak monobasic Lewis acid of boron with the chemical formula H3BO3. The “11B” denotes the isotope of boron used in this compound, which is boron-11. This isotope is often used in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. This compound is commonly utilized in industrial processing, manufacturing, and scientific research.
Mechanism of Action
Target of Action
Boric acid-11B, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . The primary targets of boric acid are the integrins in breast cancer cells . It interacts with these integrins through cis-diol bonds and mediates a response in the cells .
Mode of Action
The mode of action of boric acid-11B is primarily through its interaction with its targets. It has been found that boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Furthermore, boric acid-11B has been used to identify a change in the hybridization and/or protonation state of boron during a reaction, determine the mode of binding including stoichiometry, and calculate binding affinities .
Biochemical Pathways
Boric acid-11B affects several biochemical pathways. It has been found to alleviate gastric ulcers by regulating oxidative stress and inflammation-related multiple signaling pathways . It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreases the mRNA expression of JAK2 and STAT3 while increasing the expression of AMPK . Moreover, Sema3A and PlexinA1 levels are elevated upon boric acid pretreatment, and homocysteine levels are reduced .
Pharmacokinetics
Boric acid-11B predominantly undergoes rapid renal excretion of >90% of the total administered dose as unchanged form . Small amounts are also excreted into sweat, saliva, and feces . Following administration as ointment, urinary excretion of boric acid accounted for only 1% of the administered dose . Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone .
Result of Action
The result of boric acid-11B’s action is primarily seen in its protective effects against various forms of cellular damage. For instance, it has been found to protect gastric mucosa from ethanol-induced damage by regulating oxidative and inflammatory responses . In addition, it has been shown to alleviate the toxic effects induced by ochratoxin A in human embryonic kidney cells (HEK293) by reducing cytotoxicity, genotoxicity, oxidative stress, and apoptosis .
Action Environment
The action of boric acid-11B can be influenced by environmental factors. For instance, the pH changes in alkaline environments significantly affect the ratio of boron mixed in the form of SP2 hybridization in equilateral triangles and SP3 hybridization in equilateral tetrahedra . Furthermore, the difficulty in dissolution or powdering process of B4C (one of the hardest materials) can be avoided and the B4C pellet can be reused .
Biochemical Analysis
Biochemical Properties
Boric Acid-11B plays a role in several biochemical reactions. The chemical shifts of Boric Acid-11B are known to vary with its chemical environments, such as spatial site resistance and the shielding effect of electrons outside the nucleus . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
At the molecular level, Boric Acid-11B exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. The specific mechanisms of action are complex and depend on the particular biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boric Acid-11B can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and is an area of active research .
Dosage Effects in Animal Models
The effects of Boric Acid-11B can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Boric Acid-11B is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: trihydroxy(11B)borane can be synthesized by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The chemical equation for this reaction is: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 5\text{H}_2\text{O} + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, boric acid-11B is produced by the acidification of borax with carbon dioxide. The reaction involves dissolving borax in water and then adding carbon dioxide to precipitate boric acid. The resulting boric acid is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: trihydroxy(11B)borane undergoes various chemical reactions, including:
Oxidation: Boric acid can be oxidized to form borates.
Reduction: It can be reduced to elemental boron under specific conditions.
Substitution: Boric acid can react with alcohols to form borate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: High temperatures and reducing agents such as magnesium.
Substitution: Alcohols in the presence of dehydrating agents.
Major Products Formed:
Oxidation: Borates.
Reduction: Elemental boron.
Substitution: Borate esters.
Scientific Research Applications
trihydroxy(11B)borane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing compounds and as a reagent in various chemical reactions.
Biology: Employed in the study of boron metabolism and its role in biological systems.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of glass, ceramics, and as a flame retardant.
Comparison with Similar Compounds
- Borax (sodium borate)
- Boronic acids
- Borate esters
Properties
IUPAC Name |
trihydroxy(11B)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-IGMARMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[11B](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583693 | |
Record name | (~11~B)Boric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-78-0 | |
Record name | (~11~B)Boric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [11B]orthoboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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